molecular formula C21H21N3O5 B11299782 Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11299782
M. Wt: 395.4 g/mol
InChI Key: NATVDNWIIGGVMM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring, and an ethyl ester group. The presence of methoxy groups on the phenyl ring adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with o-phenylenediamine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the benzimidazole and pyrimidine rings allows for strong interactions with nucleic acids and proteins, making it a potent inhibitor of certain biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-3-carboxylate
  • Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydrobenzimidazole-3-carboxylate

Uniqueness

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its fused ring structure, which combines the properties of both benzimidazole and pyrimidine rings. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O5C_{17}H_{22}N_{2}O_{5} with a molecular weight of 334.4 g/mol. The compound features a unique fused ring system that combines benzimidazole and tetrahydropyrimidine structures, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC17H22N2O5C_{17}H_{22}N_{2}O_{5}
Molecular Weight334.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/ml to 1.56 µg/ml . The introduction of methoxy groups in the phenyl ring is believed to enhance these activities due to increased lipophilicity and interaction with microbial membranes.

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer potential. The structural features of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Studies on similar compounds have demonstrated their ability to inhibit key enzymes involved in cancer progression .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific kinases or enzymes that are crucial for cellular signaling pathways associated with growth and proliferation. For example, some benzimidazole derivatives have been identified as potent inhibitors of Aurora-A kinase, which plays a significant role in mitosis .

Study 1: Antibacterial Efficacy

A recent investigation focused on synthesizing a series of benzimidazole derivatives to evaluate their antibacterial activity. The study found that compounds with structural similarities to this compound exhibited promising results against resistant strains of bacteria. The most active derivatives had MIC values comparable to established antibiotics .

Study 2: Anticancer Properties

In another study examining the anticancer properties of benzimidazole derivatives, several compounds were synthesized and tested against human cancer cell lines. Results indicated that certain modifications on the benzimidazole scaffold significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the potential for developing new anticancer agents based on this chemical framework .

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O5/c1-4-29-20(26)16-17(12-8-7-11-15(27-2)18(12)28-3)24-14-10-6-5-9-13(14)22-21(24)23-19(16)25/h5-11,16-17H,4H2,1-3H3,(H,22,23,25)

InChI Key

NATVDNWIIGGVMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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